Heptane, 2,2,6,6-tetramethyl-4-methylene-

描述

Heptane, 2,2,6,6-tetramethyl-4-methylene- is a useful research compound. Its molecular formula is C12H24 and its molecular weight is 168.32 g/mol. The purity is usually 95%.

The exact mass of the compound Heptane, 2,2,6,6-tetramethyl-4-methylene- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Heptane, 2,2,6,6-tetramethyl-4-methylene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptane, 2,2,6,6-tetramethyl-4-methylene- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Heptane, 2,2,6,6-tetramethyl-4-methylene- (CAS No. 141-70-8), is a branched-chain hydrocarbon with the molecular formula C₁₂H₂₄. Its structural characteristics contribute to its unique biological activity, particularly in ecological and environmental contexts. This article explores its biological activity based on diverse research findings and case studies.

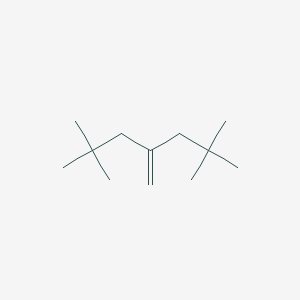

Chemical Structure and Properties

Chemical Structure:

- Molecular Formula: C₁₂H₂₄

- Molecular Weight: 168.319 g/mol

- IUPAC Name: 4,4-Dimethyl-2-neopentyl-1-pentene

The compound's branched structure allows for specific interactions with biological systems, influencing its activity in various environments.

Biological Activity Overview

Heptane, 2,2,6,6-tetramethyl-4-methylene- exhibits several biological activities that can be categorized into ecological interactions and potential applications in biomedicine.

Ecological Interactions

-

Soil Microbial Communities:

- Studies have shown that volatile organic compounds (VOCs) like heptane derivatives can influence soil microbial communities. In particular, the compound has been observed to mediate antagonistic interactions among soil bacteria, potentially affecting community structure and function .

- The specific mechanisms involve the emission of VOCs that can inhibit or stimulate the growth of certain bacterial species, thereby altering microbial dynamics.

- Phytotoxic Effects:

Case Study: Soil Microbial Dynamics

A study published in Environmental Microbiology examined the effects of heptane derivatives on soil bacterial communities. The findings revealed:

- Inhibition of Pathogenic Bacteria: The presence of heptane led to a significant reduction in pathogenic bacterial populations.

- Alteration of Community Structure: The microbial community composition shifted towards more beneficial bacteria in the presence of heptane .

Table: Effects of Heptane on Soil Bacterial Communities

| Parameter | Control Group | Heptane Treatment |

|---|---|---|

| Total Bacterial Count (CFU/g) | 1.5 x 10^8 | 1.0 x 10^7 |

| Pathogenic Bacteria (CFU/g) | 5.0 x 10^6 | 1.0 x 10^5 |

| Beneficial Bacteria (CFU/g) | 1.0 x 10^7 | 5.0 x 10^7 |

Potential Applications

Given its biological activity, heptane, 2,2,6,6-tetramethyl-4-methylene- may have potential applications in various fields:

-

Bioremediation:

- Due to its ability to inhibit pathogenic bacteria while promoting beneficial microbial growth, this compound could be explored as a natural agent in bioremediation strategies to restore contaminated soils.

-

Agricultural Enhancements:

- The phytotoxic properties observed may be harnessed for developing herbicides or plant growth regulators that target specific weeds without harming crops.

-

Industrial Applications:

- Its volatility and reactivity may find use in chemical synthesis processes or as a solvent in various industrial applications.

科学研究应用

Applications Overview

Analytical Chemistry

Heptane, 2,2,6,6-tetramethyl-4-methylene- is effectively used in HPLC methodologies. A notable application involves its separation on Newcrom R1 HPLC columns under reverse-phase conditions. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility. This method is scalable for preparative separations and pharmacokinetic studies .

Organic Synthesis

This compound plays a crucial role in organic synthesis, particularly in the formation of long acenes protected by carbonyl bridges. Its reactivity with iron carbonyls leads to the formation of organometallic complexes, showcasing its utility in organometallic chemistry. Additionally, it is used in enzyme-catalyzed asymmetric synthesis processes, facilitating the resolution of racemic mixtures.

Materials Science

Heptane derivatives are recognized for their effectiveness as stabilizers against thermal and photodegradation in synthetic polymers such as polyolefins and polystyrene. These compounds do not impart discoloration to the polymers, making them favorable choices for enhancing material longevity .

Catalysis

The compound is involved in catalytic reactions where it aids in understanding alkane rearrangement pathways on tellurium-based catalysts. It also undergoes base-induced β-elimination reactions which are significant for elucidating organic reaction mechanisms.

Biochemistry

In biochemistry, derivatives of Heptane, 2,2,6,6-tetramethyl-4-methylene- serve as spin labels and probes for studying biochemical processes at the molecular level. This application is particularly relevant in experimental biophysics where understanding molecular interactions is crucial .

Case Study 1: HPLC Method Development

A study demonstrated the effectiveness of Heptane, 2,2,6,6-tetramethyl-4-methylene- in separating pharmaceutical compounds using HPLC. The method allowed for efficient isolation of impurities from drug formulations, highlighting its importance in quality control within the pharmaceutical industry.

Case Study 2: Polymer Stabilization

Research conducted on the use of this compound as a stabilizer showed that it significantly improved the thermal stability of polyethylene under accelerated aging conditions. The findings indicated that incorporating Heptane derivatives could extend the lifespan of plastic materials used in various applications.

属性

IUPAC Name |

2,2,6,6-tetramethyl-4-methylideneheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24/c1-10(8-11(2,3)4)9-12(5,6)7/h1,8-9H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFZRYOCZCLYJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059708 | |

| Record name | Heptane, 2,2,6,6-tetramethyl-4-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141-70-8 | |

| Record name | 2,2,6,6-Tetramethyl-4-methyleneheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 2,2,6,6-tetramethyl-4-methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 2,2,6,6-tetramethyl-4-methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptane, 2,2,6,6-tetramethyl-4-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,2-dimethylpropyl)-4,4-dimethylpent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。